

1-Boc-4-piperidone CAS number and molecular weight

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Compound of Interest

Compound Name: 1-Boc-4-piperidone

Cat. No.: B014923

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An In-Depth Technical Guide to 1-Boc-4-piperidone

For researchers, scientists, and professionals in drug development, **1-Boc-4-piperidone** is a pivotal chemical intermediate. This guide provides a comprehensive overview of its core properties, applications, and handling protocols, ensuring its effective and safe utilization in the laboratory.

Core Chemical Properties

1-Boc-4-piperidone, also known as N-Boc-4-piperidone or tert-butyl 4-oxo-1-piperidinecarboxylate, is a derivative of 4-piperidone featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom.^{[1][2][3]} This Boc group is instrumental in synthetic chemistry, as it prevents the secondary amine from undergoing unwanted reactions, thereby allowing for selective modifications at other positions of the molecule.^[4]

CAS Number: 79099-07-3^{[1][2][4][5][6]}

Molecular Formula: C₁₀H₁₇NO₃^{[1][2][5]}

Molecular Weight: 199.25 g/mol ^{[1][2][4][5]}

The presence of the Boc protecting group makes **1-Boc-4-piperidone** a versatile building block in the synthesis of a wide array of pharmaceutical compounds and complex organic molecules.^{[4][7]}

Physicochemical and Safety Data

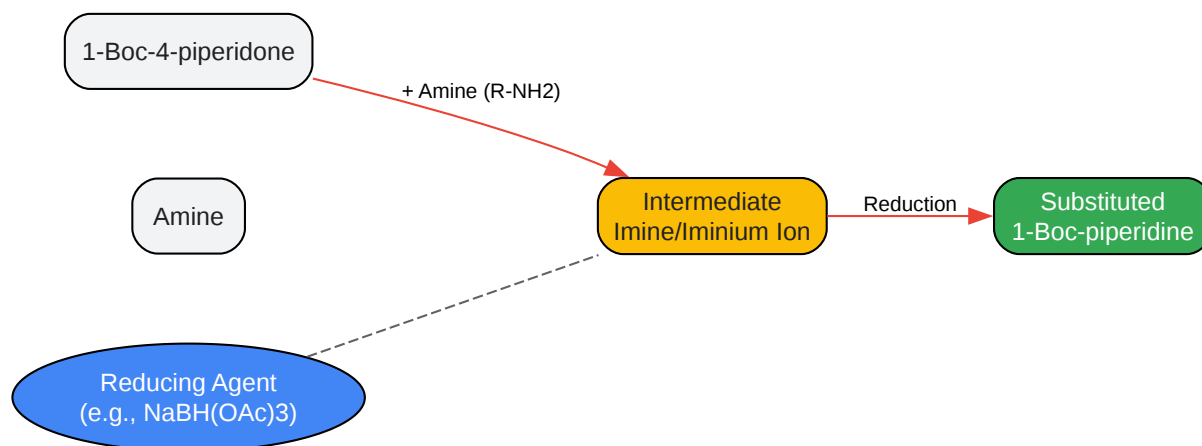
A summary of the key physicochemical properties and safety information for **1-Boc-4-piperidone** is presented in the table below for easy reference.

| Property | Value | Source |
|-------------------|--|--------------|
| IUPAC Name | tert-butyl 4-oxopiperidine-1-carboxylate | [2][4] |
| Synonyms | N-Boc-4-piperidone, 1-tert-Butoxycarbonyl-4-piperidone | [1][2][3] |
| Appearance | White to light yellow crystalline powder | [3][4][5] |
| Melting Point | 73-77 °C | [3][5][8][9] |
| Boiling Point | 289.8 °C at 760 mmHg | [5] |
| Density | 1.099 g/cm ³ | [5] |
| Solubility | Soluble in methanol, slightly soluble in water | [3][5] |
| Flash Point | 129.1 °C | [5] |
| Hazard Codes | Xn, Xi | [3] |
| Risk Statements | R20/21/22, R36/37/38, R36/38 | [3][8] |
| Safety Statements | S24/25, S26, S36, S37/39 | [3][8] |

Applications in Synthesis

1-Boc-4-piperidone is a key starting material in the synthesis of numerous biologically active compounds. Its utility stems from the piperidone core, a common scaffold in many pharmaceuticals, and the stability conferred by the Boc protecting group.

A primary application is in the preparation of substituted piperidines. A common synthetic transformation is reductive amination, where the ketone functional group is converted to a secondary or tertiary amine.



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Reductive amination of **1-Boc-4-piperidone**.

Experimental Protocol: Reductive Amination

The following is a generalized experimental protocol for the reductive amination of **1-Boc-4-piperidone**.

Materials:

- **1-Boc-4-piperidone**
- Primary or secondary amine
- Sodium triacetoxyborohydride (NaBH(OAc)₃)
- Dichloromethane (DCM) or 1,2-dichloroethane (DCE)
- Acetic acid (optional, as a catalyst)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

- Round-bottom flask
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator

Procedure:

- **Reaction Setup:** To a solution of **1-Boc-4-piperidone** (1.0 equivalent) in the chosen solvent (DCM or DCE), add the amine (1.0-1.2 equivalents). If the amine is a salt, it may require prior neutralization.
- **Acid Catalyst (Optional):** A catalytic amount of acetic acid can be added to facilitate the formation of the iminium ion.
- **Addition of Reducing Agent:** Stir the mixture at room temperature for a period (typically 15-60 minutes) to allow for imine/iminium ion formation. Subsequently, add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise to the reaction mixture.
- **Reaction Monitoring:** The reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.
- **Workup:** Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO_3 solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.
- **Purification:** Wash the combined organic layers with brine, dry over anhydrous MgSO_4 or Na_2SO_4 , filter, and concentrate under reduced pressure using a rotary evaporator.
- **Final Product:** The crude product can be further purified by column chromatography on silica gel to yield the desired N-Boc protected substituted piperidine.

This protocol provides a foundational method that can be adapted and optimized for specific amine substrates and reaction scales. Researchers should always consult relevant literature for

specific examples and potential modifications.

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